
Tetrakis(trimethylphosphine)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(trimethylphosphine)nickel is an organometallic compound with the molecular formula Ni(PMe₃)₄. It is a colorless crystalline solid that is soluble in common organic solvents. This compound is primarily used as a catalyst in various organic synthesis reactions due to its ability to facilitate a wide range of chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylphosphine)nickel can be synthesized by reacting nickel(II) chloride with trimethylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar laboratory-scale procedures but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions: Tetrakis(trimethylphosphine)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions where trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands under inert atmosphere conditions.
Major Products:
Oxidation: Nickel(II) complexes.
Reduction: Nickel(0) species.
Substitution: Various nickel-phosphine complexes depending on the substituting ligand.
科学研究应用
Tetrakis(trimethylphosphine)nickel is utilized in several scientific research applications:
Chemistry: It serves as a catalyst in cross-coupling reactions, hydrocyanation, and cyclooligomerization of cumulenes.
Biology: While its direct applications in biology are limited, its catalytic properties are leveraged in the synthesis of biologically active compounds.
Medicine: Indirectly used in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism by which tetrakis(trimethylphosphine)nickel exerts its catalytic effects involves the coordination of the nickel center with the phosphine ligands, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage processes. The molecular targets and pathways involved include oxidative addition, reductive elimination, and migratory insertion .
相似化合物的比较
Tetrakis(triphenylphosphine)nickel: Another nickel-phosphine complex used in similar catalytic applications.
Dichlorobis(triphenylphosphine)nickel(II): A nickel(II) complex with different reactivity and applications.
Uniqueness: Tetrakis(trimethylphosphine)nickel is unique due to its high solubility in organic solvents and its ability to stabilize nickel in the zero oxidation state, making it highly effective in catalytic processes that require such conditions .
属性
CAS 编号 |
28069-69-4 |
|---|---|
分子式 |
C12H40NiP4+4 |
分子量 |
367.03 g/mol |
IUPAC 名称 |
nickel;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.Ni/c4*1-4(2)3;/h4*1-3H3;/p+4 |
InChI 键 |
XAUOZDGLUCTZKM-UHFFFAOYSA-R |
SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
规范 SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3050626.png)

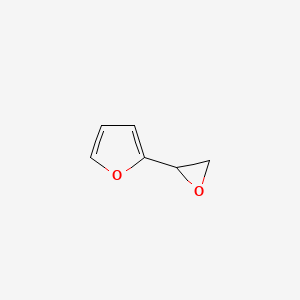
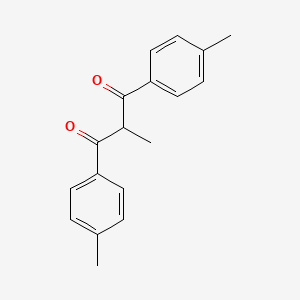
![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)
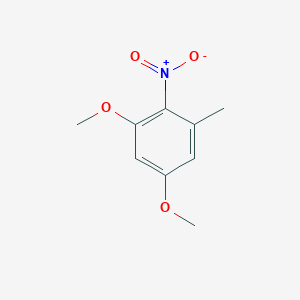
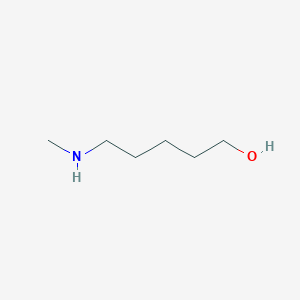
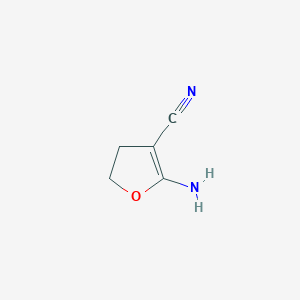
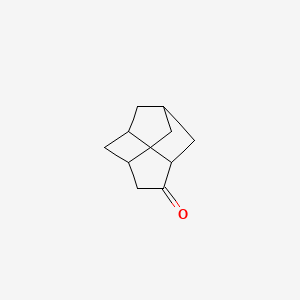
![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)
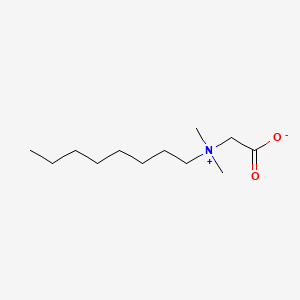
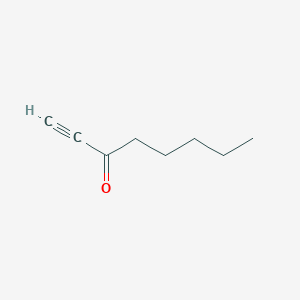
![Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-](/img/structure/B3050649.png)
